Kinase Selectivity: Lack of EGFR Inhibition vs. Potent Tri-substituted Pyrazoles
1-Methyl-5-(4-nitrophenyl)-1H-pyrazole demonstrates no meaningful inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with a reported IC50 > 10,000 nM [1]. This starkly contrasts with more complex, tri-substituted pyrazole derivatives, such as a pyrazole-based inhibitor (Compound 11 from Halim et al., 2022) which potently inhibits EGFR with an IC50 of 0.083 μM (83 nM) [2]. This >120-fold difference in potency highlights the compound's suitability as a negative control or a scaffold for building in specificity, rather than a direct kinase inhibitor.
| Evidence Dimension | Inhibition of human EGFR tyrosine kinase |
|---|---|
| Target Compound Data | IC50 > 10,000 nM |
| Comparator Or Baseline | Pyrazole-based inhibitor (Compound 11) from Halim et al., 2022: IC50 = 0.083 μM (83 nM) |
| Quantified Difference | >120-fold lower potency (inactive) |
| Conditions | In vitro enzymatic assay using [gamma-32P]ATP after 1 hr incubation (target compound); in vitro enzymatic assay (comparator) |
Why This Matters
This data positions 1-methyl-5-(4-nitrophenyl)-1H-pyrazole as an essential control for specificity profiling, ensuring observed effects in complex pyrazoles are not due to the core scaffold but to additional substituents.
- [1] BindingDB. BDBM50129830: CHEMBL3628798. Affinity Data for 1-methyl-5-(4-nitrophenyl)-1H-pyrazole. IC50 > 1.00E+4 nM for human EGFR. View Source
- [2] Halim, P. A., Sharkawi, S. M. Z., & Labib, M. B. (2022). Novel differently substituted pyrazole derivatives as selective COX-2 inhibitors and anticancer agents: Design, synthesis, biological evaluation, and molecular modeling study. Bioorganic Chemistry, 105792. (Compound 11: EGFR IC50 = 0.083 μM). View Source
